

How to improve BMS-929075 bioavailability in animal models

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Compound of Interest

Compound Name: BMS-929075

Cat. No.: B606268

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Technical Support Center: BMS-929075

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the bioavailability of **BMS-929075** in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of **BMS-929075** in animal models?

A1: **BMS-929075**, an investigational allosteric inhibitor of the HCV NS5B replicase, has demonstrated good oral bioavailability in preclinical studies. In male Sprague-Dawley rats, the oral bioavailability has been reported to be 48%^[1]. This level of bioavailability is generally considered moderate to good for a preclinical drug candidate and may not necessarily require significant enhancement for many research applications.

Q2: What are the key pharmacokinetic parameters of **BMS-929075** in rats?

A2: Pharmacokinetic studies in male Sprague-Dawley rats have been conducted. The key parameters are summarized in the table below^[1].

Parameter	Value	Units
Intravenous (IV) Administration		
Dose	2	mg/kg
Clearance (CL)	20	mL/min/kg
Volume of Distribution (Vdss)	1.8	L/kg
Half-life ($t_{1/2}$)	1.4	h
Oral (PO) Administration		
Dose	6	mg/kg
Cmax	0.8	μ M
Tmax	1.0	h
AUC	7.9	μ M*h
Oral Bioavailability (F)	48	%

Q3: Were there any specific challenges related to bioavailability during the development of the chemical series to which **BMS-929075** belongs?

A3: Yes, in the broader series of benzofuran-derived HCV NS5B inhibitors from which **BMS-929075** emerged, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporter-mediated efflux was a significant issue. For these compounds, which had high molecular weights and polar surface areas, overcoming this efflux to improve membrane permeability was a key challenge. The optimization strategy involved modifying physicochemical properties to enhance intrinsic membrane permeability[2]. The successful development of compounds like **BMS-929075** with good oral bioavailability suggests these efflux-related issues were successfully addressed.

Q4: My derivative of **BMS-929075** shows low oral bioavailability. What general strategies can I consider to improve it?

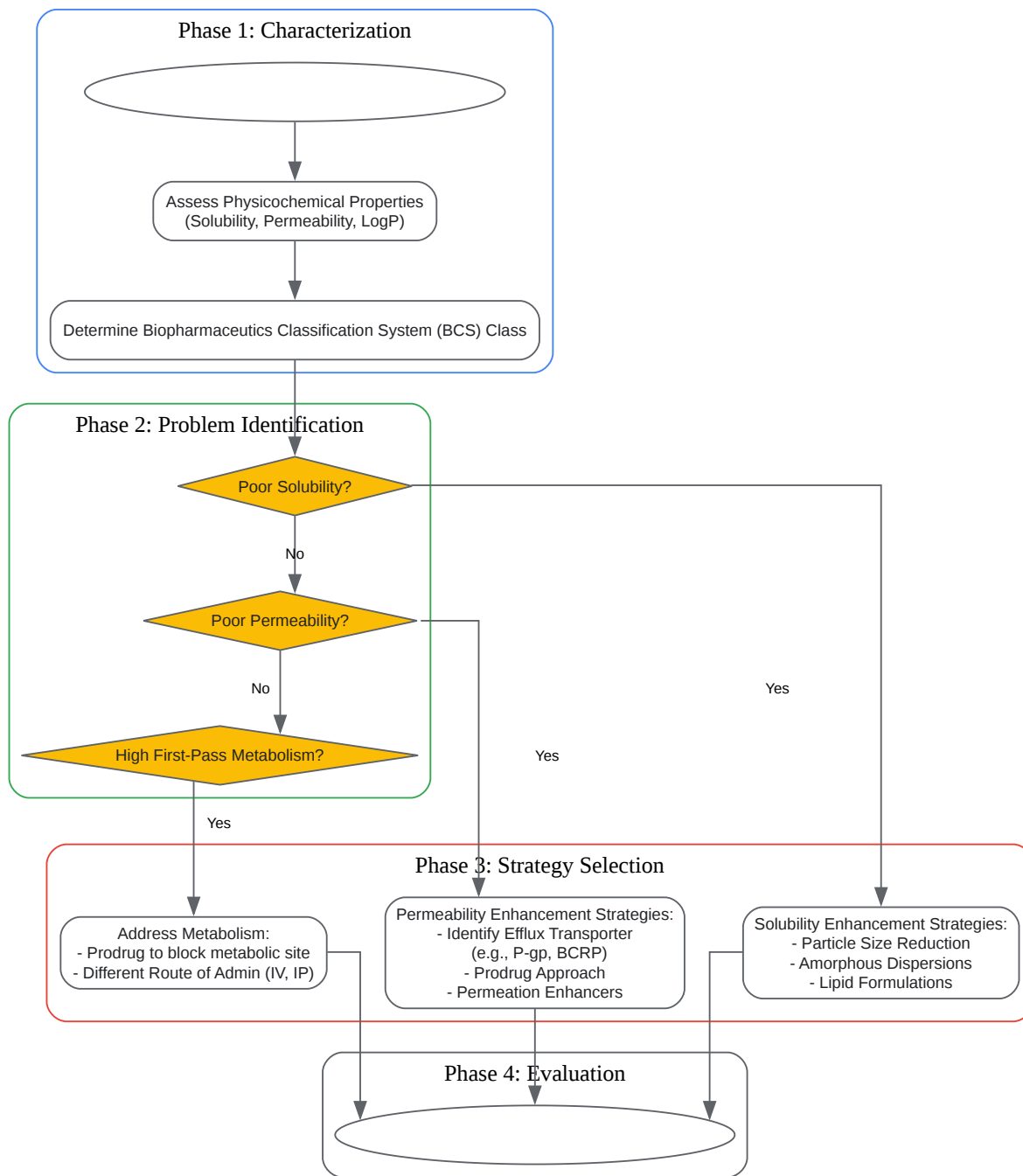
A4: If you are working with a novel analog of **BMS-929075** and are encountering low bioavailability, several factors could be at play. A systematic approach to identify and address

the root cause is recommended. The following are general strategies for bioavailability enhancement:

- Formulation-Based Approaches:
 - Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate of poorly soluble compounds[3][4][5].
 - Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed in a polymer matrix, can significantly enhance solubility and dissolution. Spray drying is a common technique for this[3][4].
 - Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption in the gastrointestinal tract[4][6].
 - Solubilizing Excipients: The use of co-solvents, surfactants, and complexing agents like cyclodextrins can improve the solubility of the drug in the formulation[4].
- Chemical Modification:
 - Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome issues with permeability or to bypass first-pass metabolism.
- Route of Administration:
 - If oral bioavailability remains a challenge, consider alternative routes of administration for preclinical studies, such as intravenous, intraperitoneal, or subcutaneous injection, to ensure adequate systemic exposure for efficacy and toxicology studies.

Troubleshooting Low Bioavailability

If you are experiencing unexpectedly low bioavailability with a compound from the same class as **BMS-929075**, the following workflow can help you troubleshoot the issue.



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Caption: A workflow for troubleshooting low oral bioavailability.

Experimental Protocols

Protocol: Oral Bioavailability Study in Rats

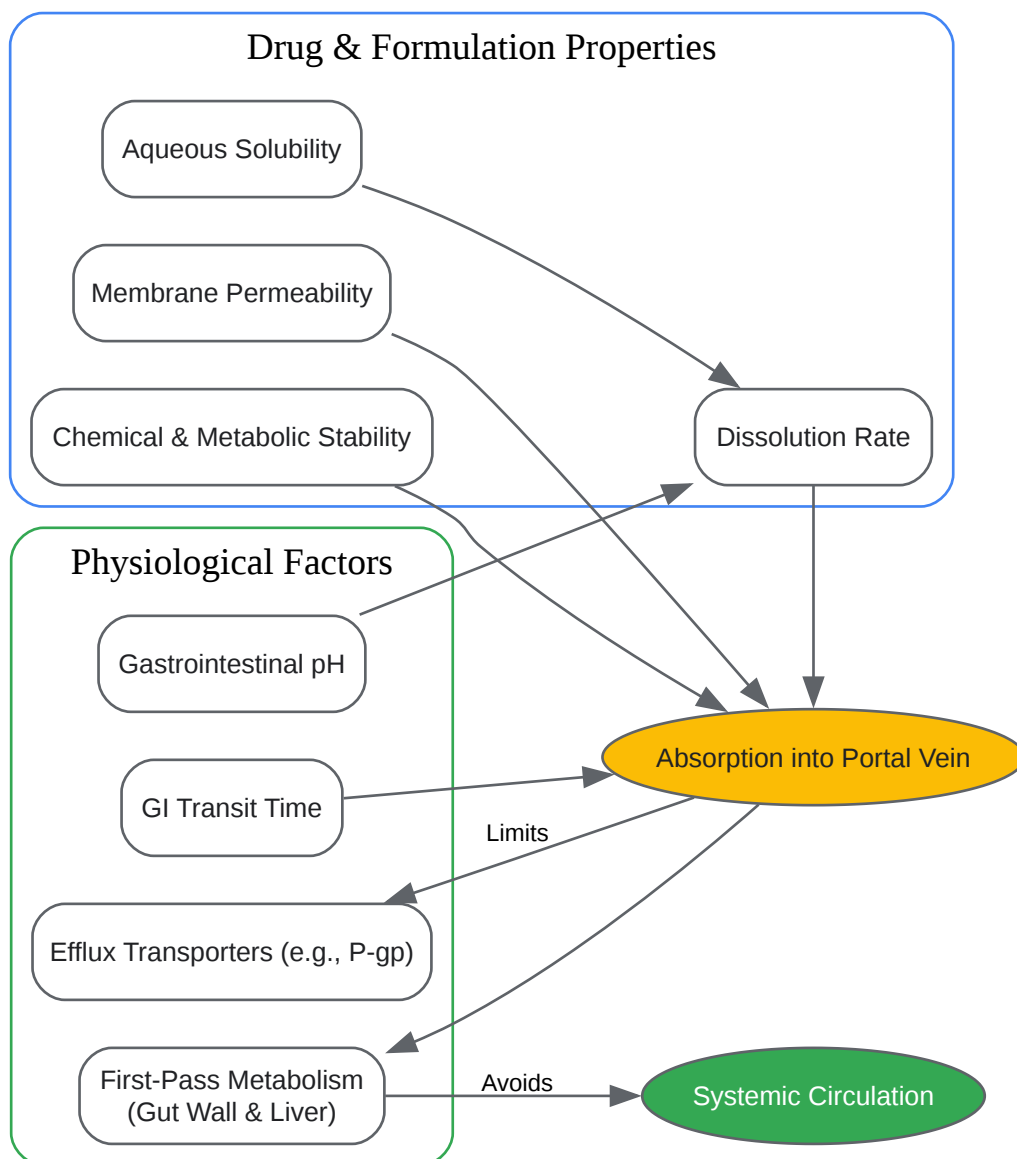
This protocol provides a general methodology for determining the oral bioavailability of a test compound in rats.

- Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.
- Groups:
 - Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
 - Group 2: Oral (PO) administration (e.g., 6 mg/kg).
 - N = 3-5 rats per group.
- Formulation:
 - IV Formulation: The compound should be dissolved in a suitable vehicle for intravenous injection (e.g., a mixture of saline, ethanol, and PEG400).
 - PO Formulation: The compound can be formulated as a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
- Administration:
 - IV: Administer the dose via the tail vein.
 - PO: Administer the dose via oral gavage.
- Blood Sampling:

- Collect sparse blood samples (e.g., ~100 µL) from the tail vein or another appropriate site at multiple time points post-dose.
- Example time points:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
 - PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:
 - Area Under the Curve (AUC) from time zero to infinity ($AUC_{0-\infty}$).
 - Clearance (CL).
 - Volume of distribution at steady state (V_{dss}).
 - Half-life ($t_{1/2}$).
- Bioavailability Calculation:
 - Calculate the absolute oral bioavailability (F%) using the following formula:
$$F(\%) = (AUC_{po} / AUC_{iv}) * (Dose_{iv} / Dose_{po}) * 100$$

Factors Influencing Oral Bioavailability

The oral bioavailability of a drug is a complex interplay of various factors related to the drug itself, its formulation, and the physiological environment of the gastrointestinal tract.



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Caption: Key factors that determine the oral bioavailability of a drug.

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